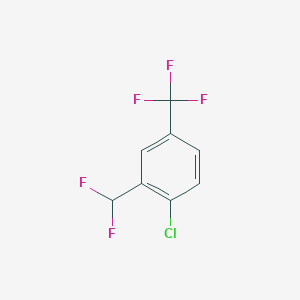

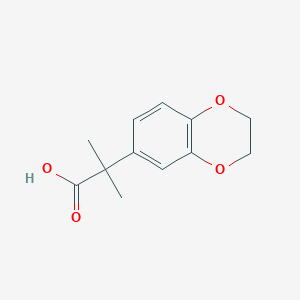

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene

説明

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene, commonly known as CF3CF2CH2Cl, is a halogenated aromatic compound with a wide range of applications in the scientific field. It is used in the synthesis of a variety of compounds, in particular nitrogen-containing heterocycles, and as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials. The unique properties of CF3CF2CH2Cl makes it a valuable tool for researchers in the fields of chemistry, biology, and medicine.

科学的研究の応用

Synthesis and Chemical Reactions

Reagent-modulated Site Selectivities : 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene is used in the study of positional ambiguities and optional site selectivities in metalation reactions. These reactions, when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, show deprotonation adjacent to the single halogen substituent (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Novel Fluorine-Containing Polyetherimide : This compound has been used in the synthesis of novel fluorine-containing polyetherimides. It reacts with hydroquinone and other agents to produce key intermediates, which are characterized and then further reacted to produce these novel materials (Yu Xin-hai, 2010).

Microwave-assisted Synthesis : this compound is involved in microwave-assisted synthesis protocols, such as the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF, demonstrating increased yield and reduced reaction time (Pan, Wang, & Xiao, 2017).

Electrochemical Fluorination : This compound is used in the electrochemical fluorination of benzenes containing trifluoromethyl groups, leading to perfluorocyclohexane derivatives with the trifluoromethyl group in good yields (Yonekura, Nagase, Baba, Kodaira, & Abe, 1976).

Trifluoromethylation of Arenes and Heteroarenes : The compound is also significant in the trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents, forming products in up to 77% yield (Mejía & Togni, 2012).

Advanced Material and Polymer Studies

Polymerization-Grade Monomers : The compound is involved in the synthesis of 2-(4-Trifluoromethylphenoxy)terephthalyl chloride, a polymerization-grade monomer, through a multi-step process involving condensation, oxidation, and reaction with sulfur oxychloride (Sheng Shou-ri, 2006).

Heterocyclic Chemistry Applications : It has applications in heterocyclic chemistry, such as in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene. These derivatives enhance the activation of the halogen substituent towards nucleophilic attack and open up additional synthetic possibilities for heterocyclic chemistry (Sipyagin, Enshov, Kashtanov, Bateman, Mullen, Tan, & Thrasher, 2004).

Photochemical Reactivity Studies

- Photochemical Behavior on Soils : This compound's photochemical behavior has been studied on soils, particularly in the context of the photochemical reactivity of oxyfluorfen. These studies involve investigating kinetic parameters and the influence of soil retaining capability on photochemical reactions (Scrano, Bufo, Cataldi, & Albanis, 2004).

特性

IUPAC Name |

1-chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJJRQOHAPHBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)

![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)